Mapp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Mapp, or Maleic Anhydride Grafted Polypropylene, is a thermoplastic polymer that serves as a compatibilizer in various composite materials. It is produced by grafting maleic anhydride onto polypropylene, enhancing its polarity and enabling better adhesion between hydrophobic polypropylene and hydrophilic fillers such as natural fibers. This modification improves the mechanical properties and thermal stability of the resulting composites, making Mapp a valuable additive in the plastics industry.

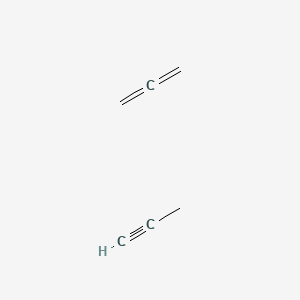

The primary chemical reaction involved in the synthesis of Mapp is the grafting of maleic anhydride onto polypropylene. This process typically occurs through free radical mechanisms during melt processing, where the maleic anhydride reacts with the polypropylene backbone to form graft copolymers. The reaction can be summarized as follows:

This reaction not only modifies the chemical structure of polypropylene but also enhances its compatibility with various fillers, improving interfacial adhesion in composite materials .

Mapp is synthesized through several methods, with the most common being:

- Melt Grafting: This involves mixing maleic anhydride with polypropylene at elevated temperatures using a twin-screw extruder. The process allows for the formation of Mapp through free radical initiation.

- Solution Grafting: Maleic anhydride can also be grafted onto polypropylene in a solvent medium, although this method is less common due to environmental concerns and processing complexity.

- Reactive Extrusion: This method combines melting and chemical reaction in a single step, enhancing efficiency and reducing production costs.

These methods enable the production of Mapp with varying degrees of maleic anhydride content, affecting its properties and applications .

Mapp is widely used across various industries due to its enhanced compatibility and adhesion properties. Key applications include:

- Composite Materials: Used as a coupling agent to improve the mechanical properties of composites reinforced with natural fibers or other fillers.

- Adhesives and Sealants: Enhances the bonding strength between dissimilar materials.

- Automotive Parts: Utilized in manufacturing lightweight components that require high durability.

- Packaging Materials: Improves the barrier properties of plastic films.

These applications leverage Mapp's ability to enhance interfacial adhesion and mechanical performance in composite systems .

Interaction studies involving Mapp primarily focus on its compatibility with various fillers and other polymers. Research has shown that Mapp significantly improves the mechanical properties of composites by facilitating better adhesion between the hydrophobic polypropylene matrix and hydrophilic fillers like cellulose or starch. Additionally, studies indicate that Mapp can influence the crystallization behavior of polyolefins when blended with other polymers, leading to enhanced thermal stability and mechanical performance .

Mapp shares similarities with several other compounds used in polymer modification and composite enhancement. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Maleic Anhydride | C4H2O3 | Used primarily as a reactive intermediate; not a polymer itself. |

| Maleic Anhydride Grafted Ethylene | Varies (grafted onto polyethylene) | Similar grafting process; used for ethylene-based composites. |

| Styrene Maleic Anhydride | C9H8O3 | Provides different mechanical properties; used in thermoplastic applications. |

| Polypropylene | C3H6 | Base polymer for Mapp; lacks polar functional groups without modification. |

Mapp's uniqueness lies in its specific application as a compatibilizer for polypropylene-based composites, enhancing their performance while maintaining flexibility and processability .

Combustion Characteristics and Flame Temperature Profiles

Methylacetylene-Propadiene Propane (MAPP) gas exhibits distinctive combustion characteristics that distinguish it from other fuel gases used in industrial applications. The compound demonstrates exceptionally high flame temperatures when combusted with oxygen, reaching temperatures of 2925°C (5300°F) in oxy-fuel applications [1] [2]. This remarkable thermal output positions MAPP gas as a superior alternative to many conventional fuel gases, offering approximately 92% of the flame temperature achieved by acetylene when used with oxygen [3].

The combustion behavior of MAPP gas varies significantly depending on the oxidant employed. When combusted with atmospheric air, the flame temperature ranges from 1099°C to 2054°C (2010°F to 3730°F) [4] [5], while oxygen-enhanced combustion produces substantially higher temperatures of 2927°C (5300°F) [4]. This temperature differential demonstrates the critical importance of oxidant selection in optimizing thermal efficiency for specific applications.

Comparative analysis reveals that MAPP gas maintains a significant thermal advantage over propane, producing flames approximately 1000°F hotter than propane when used with oxygen [6]. The heat of combustion for MAPP gas measures -19,800 Btu/lb (-11,000 cal/g or -460 × 10⁵ J/kg) [7], indicating substantial energy release during combustion processes. This high energy density contributes to the rapid heating capabilities and shorter working times associated with MAPP gas applications [8].

The flame characteristics of MAPP gas demonstrate excellent stability and control properties. The auto-ignition temperature occurs at 454°C (850°F) [9] [7], providing a reasonable safety margin for handling and storage operations. The explosive limits range from 3.4% to 10.8% by volume in air [9] [10], establishing clear parameters for safe operational procedures.

Research conducted on diamond film growth using MAPP gas combustion has demonstrated the efficiency of methylacetylene and propadiene flames in converting fuel carbon atoms, with performance only slightly less efficient than acetylene flames [11]. This finding supports the viability of MAPP gas as an effective replacement for more hazardous fuel gases in specialized industrial applications.

Thermodynamic Stability Under Pressure

The thermodynamic stability of MAPP gas under pressure conditions represents a critical safety consideration for industrial applications. The compound demonstrates stable behavior under normal storage and handling conditions, with typical storage pressures maintained at 94 psig (full cylinder pressure) [12] [13]. However, the stability characteristics become more complex under elevated pressure and temperature conditions.

MAPP gas exhibits potential for hazardous polymerization under elevated temperatures and pressures [14] [15]. The critical decomposition threshold occurs at 95°C (203°F), where detonation may occur under specific conditions [14]. This temperature represents a crucial safety parameter that must be carefully monitored in industrial applications to prevent catastrophic failures.

The stabilization of MAPP gas requires careful attention to compositional balance and additive systems. Inhibitors are deliberately added to the methylacetylene-propadiene mixture to prevent unstable peroxide formation [14] [15]. Additionally, butanes (both iso and normal) are incorporated into the mixture to prevent potential concentration of methylacetylene and propadiene from reaching levels that would render the mixture unstable during weathering or evaporation of lighter components [14].

Contamination with oxygen presents a significant stability risk, as oxygen can cause propadiene to form hazardous peroxides [14]. This reactivity necessitates strict control of oxygen exposure during storage, handling, and transportation operations. The material demonstrates extreme reactivity with oxidizing agents and requires careful isolation from such substances [15].

The pressure-temperature relationship for MAPP gas follows predictable thermodynamic behavior, with vapor pressure exceeding 1 atmosphere at 70°F (97 psig) [9] [13]. The critical temperature for the propyne component reaches 129.3°C (264.5°F) at a critical pressure of 56.3 bar (816 psi) [16]. These parameters establish the operational boundaries for safe handling and storage systems.

Compatibility with metallic materials requires careful consideration, as MAPP gas demonstrates reactivity with acetylide-forming metals including copper, silver, and mercury [14] [15]. Copper alloys containing 66% or more copper should not be exposed to methylacetylene-propadiene mixtures due to the formation of explosive acetylide compounds [14]. This material compatibility restriction necessitates appropriate material selection for piping, valves, and storage systems.

Phase Behavior and Vapor-Liquid Equilibrium

The phase behavior of MAPP gas demonstrates complex vapor-liquid equilibrium characteristics due to its multi-component nature. The mixture exists as a liquefied gas under its vapor pressure, with the liquid phase maintaining a specific gravity of 0.576 at 59°F (15°C) [9] [7]. The vapor density measures 1.48 times that of air [9], indicating heavier-than-air characteristics that influence handling and ventilation requirements.

The boiling point range of MAPP gas spans from -38°C to -20°C (-36°F to -4°F) [9] [7], reflecting the compositional variation between different formulations. The melting point occurs at -138°C (-213°F) [9], establishing the complete liquid-solid phase transition temperature. These phase transition temperatures are critical for understanding storage, transportation, and handling requirements under various environmental conditions.

The latent heat of vaporization measures 227 Btu/lb (126 cal/g or 5.28 × 10⁵ J/kg) [7], indicating the substantial energy requirement for phase change from liquid to vapor. This thermodynamic property influences the cooling effect observed during rapid expansion and the energy balance calculations for various industrial processes.

Saturated liquid density demonstrates predictable temperature dependence, ranging from 41.17 lb/ft³ at -35°F to 35.62 lb/ft³ at 65°F [7]. The liquid heat capacity varies from 0.322 to 0.358 Btu/lb-°F across the operational temperature range [7], providing essential data for thermal calculations and process design applications.

The liquid surface tension measures 18 dynes/cm (0.018 N/m) at -24°C [7], influencing droplet formation, atomization characteristics, and interfacial phenomena. The ratio of specific heats (γ) equals 1.1686 [7], which is essential for calculating adiabatic processes, expansion work, and acoustic velocity in the vapor phase.

Vapor-liquid equilibrium behavior is complicated by the multi-component nature of MAPP gas, with each component contributing distinct volatility characteristics. The methylacetylene component exists in equilibrium with propadiene, with the equilibrium constant varying from 0.22 at 270°C to 0.1 at 5°C [17]. This equilibrium relationship affects the vapor composition during evaporation and influences the performance characteristics of the gas mixture.

The vapor pressure exceeds atmospheric pressure at ambient temperatures, necessitating pressurized storage systems. The Reid vapor pressure reaches 165 psia [7], indicating significant vapor pressure development that must be accommodated in storage vessel design and safety relief systems.

Solubility characteristics demonstrate negligible water solubility [13], with the gas showing insolubility in water but solubility in organic solvents such as ethanol, chloroform, and benzene [18]. This solubility profile influences environmental fate, cleanup procedures, and potential extraction or purification methods.

Physical Description

Colorless gas with a strong, characteristic, foul odor. [Note: A fuel that is shipped as a liquefied compressed gas.]

Boiling Point

Flash Point

Vapor Density

Density

1.48(relative gas density)

Melting Point

Vapor Pressure

>1 atm